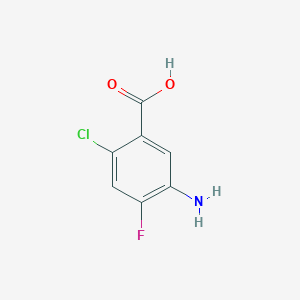

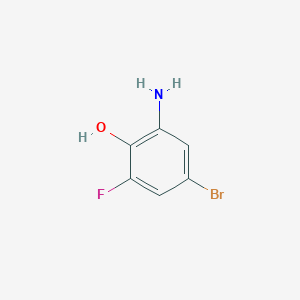

2-Amino-4-bromo-6-fluorophenol

Vue d'ensemble

Description

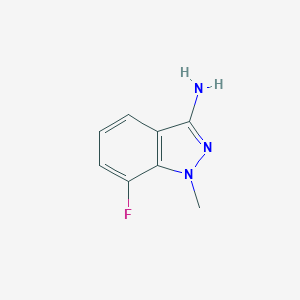

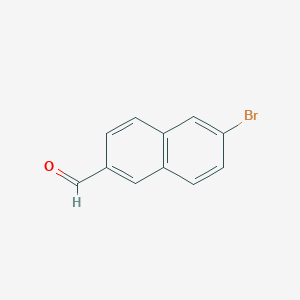

2-Amino-4-bromo-6-fluorophenol is a chemical compound with the empirical formula C6H5BrFNO . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of 2-amino-4-bromo-6-fluorophenol involves a mixture of 4-bromo-2-fluoro 6-nitrophenol and tin (II) chloride in ethanol, which is heated at 80°C under argon . After 2 hours, the starting material disappears, and the solution is allowed to cool down and then poured into ice .Molecular Structure Analysis

The molecular structure of 2-Amino-4-bromo-6-fluorophenol can be represented by the SMILES stringOC(C(Br)=C1)=C(N)C=C1F . The InChI representation is 1S/C6H5BrFNO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H,9H2 . Chemical Reactions Analysis

The residue of 2-amino-4-bromo-6-fluorophenol can be re-evaporated under reduced pressure with methanol, water, and potassium ethyl xanthogenate. The reaction medium is heated under reflux for 4 hours to obtain 5-bromo-7-fluoro-2-(3H)-benzoxazolethione .Physical And Chemical Properties Analysis

2-Amino-4-bromo-6-fluorophenol is a solid substance . It has a molecular weight of 206.01 . The compound’s physical and chemical properties such as melting point, boiling point, density, and others are not explicitly mentioned in the search results.Applications De Recherche Scientifique

It’s worth noting that compounds with similar structures, such as 2-Amino-4-fluorophenol, have been used in the synthesis of benzoxazoles and benzoxazines . Another compound, 2-Bromo-4-fluorophenol, has been used in the preparation of 4,4-difluoro-2-bromo-cyclohexadienone and 6-(aminomethylphenoxy)benzoxaborole analogs .

It’s worth noting that compounds with similar structures, such as 2-Amino-4-fluorophenol, have been used in the synthesis of benzoxazoles and benzoxazines . Another compound, 2-Bromo-4-fluorophenol, has been used in the preparation of 4-Bromo-2-fluoro-6-iodoanisole via iodination and methylation, and 2-Phenylpyran-4-ones for active cyclooxygenase-2 inhibitor evaluation .

It’s worth noting that compounds with similar structures, such as 2-Amino-4-fluorophenol, have been used in the synthesis of benzoxazoles and benzoxazines . Another compound, 2-Bromo-4-fluorophenol, has been used in the preparation of 4-Bromo-2-fluoro-6-iodoanisole via iodination and methylation, and 2-Phenylpyran-4-ones for active cyclooxygenase-2 inhibitor evaluation .

Safety And Hazards

Propriétés

IUPAC Name |

2-amino-4-bromo-6-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNQDUMAPNIZAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372195 | |

| Record name | 2-amino-4-bromo-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-bromo-6-fluorophenol | |

CAS RN |

182499-89-4 | |

| Record name | 2-amino-4-bromo-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl [4,4'-bipiperidine]-1-carboxylate](/img/structure/B112094.png)